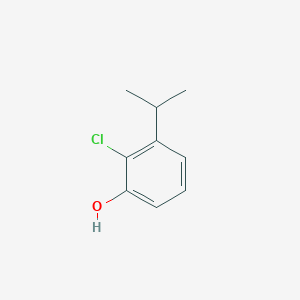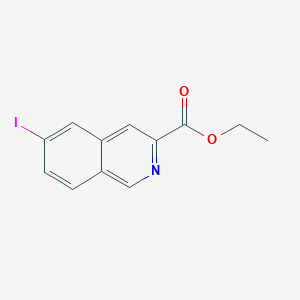
Ethyl 6-iodoisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-iodoisoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of an iodine atom at the 6th position and an ethyl ester group at the 3rd position of the isoquinoline ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives followed by esterification. One common method includes the reaction of isoquinoline with iodine and a suitable oxidizing agent to introduce the iodine atom at the 6th position. This is followed by the esterification of the carboxylic acid group at the 3rd position using ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-iodoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Ethyl 6-iodoisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to synthesize bioactive molecules that interact with specific biological targets.
Medicine: Research into potential therapeutic applications includes the development of new drugs and treatments. Isoquinoline derivatives have shown promise in treating various diseases.
Industry: The compound is used in the development of new materials and chemicals. .
Mecanismo De Acción
The mechanism of action of ethyl 6-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-bromoisoquinoline-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 6-chloroisoquinoline-3-carboxylate: Contains a chlorine atom instead of iodine.
Ethyl 6-fluoroisoquinoline-3-carboxylate: Contains a fluorine atom instead of iodine.
Uniqueness
Ethyl 6-iodoisoquinoline-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The larger atomic radius and higher atomic weight of iodine compared to other halogens like bromine, chlorine, and fluorine result in different chemical behavior and interactions. This uniqueness makes it valuable in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C12H10INO2 |
|---|---|
Peso molecular |
327.12 g/mol |
Nombre IUPAC |
ethyl 6-iodoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3 |
Clave InChI |
CZCMJVSPBHQDEF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C2C=CC(=CC2=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


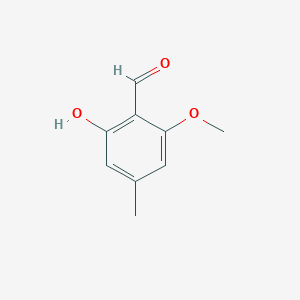
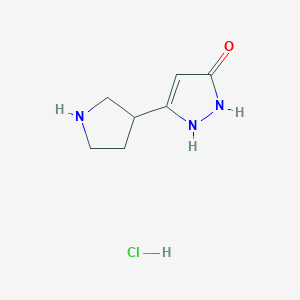
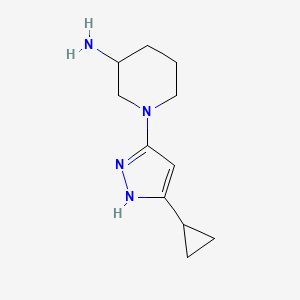
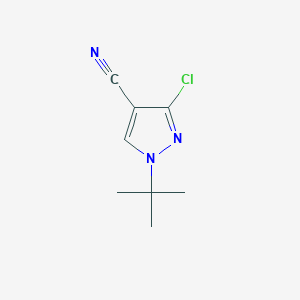

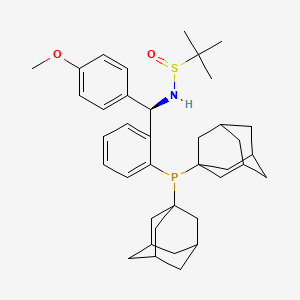
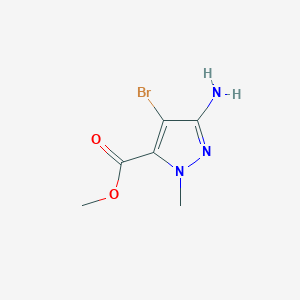
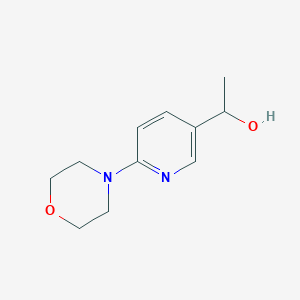
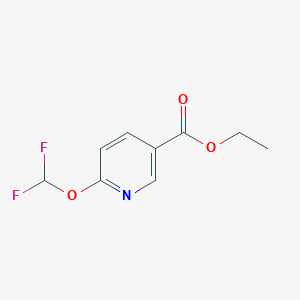
![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)
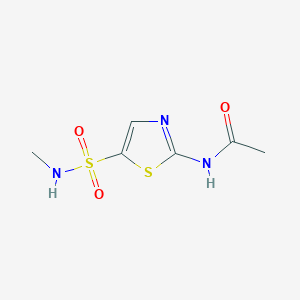
![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)

